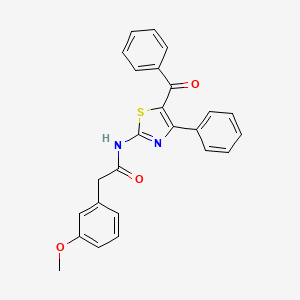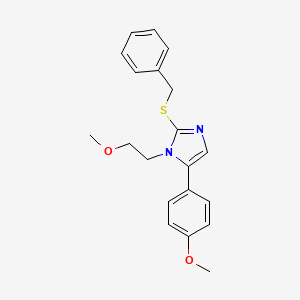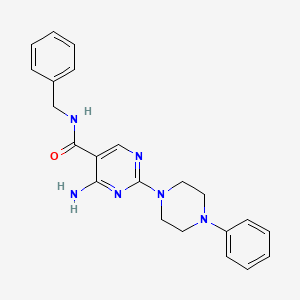
4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide” is a derivative of pyrimidine . It’s part of a series of compounds designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . Most of these compounds have shown moderate acetylcholinesterase inhibitory activities in vitro .
Molecular Structure Analysis
The molecular structure of this compound, like other pyrimidines, contains a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure details of “this compound” are not provided in the available sources.Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Pyrimidine derivatives, such as those synthesized through one-pot, three-component reactions involving aldehyde, malononitrile, and benzamidine hydrochloride, have shown significant antibacterial activity. This type of research underlines the potential of pyrimidine compounds in the development of new antibacterial agents. The synthesis process, often facilitated by catalysts like magnetic nano Fe3O4 particles under solvent-free conditions, highlights the compound's versatility and potential for environmental-friendly chemical processes (S. Rostamizadeh et al., 2013).
Anticancer and Anti-inflammatory Agents
Pyrazolopyrimidine derivatives, related to the pyrimidine structure, have been synthesized and evaluated for their anticancer and anti-inflammatory activities. The structure-activity relationship (SAR) studies of these compounds provide valuable insights into designing more effective therapeutic agents. Such studies underscore the potential of pyrimidine and its derivatives in medicinal chemistry, particularly in developing treatments for cancer and inflammation (A. Rahmouni et al., 2016).
Antiviral Activity
Novel synthesis routes for benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable activity against avian influenza virus H5N1. The research into these compounds, which share a structural core with pyrimidines, opens up new avenues for antiviral drug development. Such studies are crucial in the ongoing fight against emerging viral threats and highlight the broad applicability of pyrimidine derivatives in addressing global health challenges (A. Hebishy et al., 2020).
Novel Synthetic Methods and Therapeutic Uses
Research into novel amidino-benzylpyrimidines and their manufacturing processes has expanded the understanding of pyrimidine derivatives' therapeutic applications. These compounds have been explored for their antibacterial and antiprotozoal uses, demonstrating the compound's potential in treating infectious diseases. The development of drugs containing these compounds could lead to new treatments for a range of conditions, underscoring the importance of pyrimidine derivatives in pharmaceutical research (P. Scharwaechter et al., 1982).
Mécanisme D'action
Target of Action
The primary target of 4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This compound has been designed and synthesized as an acetylcholinesterase inhibitor (AChEI) for the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays an important role in learning and memory . The compound exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 µM, and poor inhibitory activity against butyrylcholinesterase (BuChE), with an IC50 of 7.53 µM . This indicates that the compound is a selective AChE inhibitor .
Biochemical Pathways
The inhibition of AChE by the compound affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, leading to an increase in the concentration of ACh. This enhances the transmission of signals in the cholinergic neurons, which play a crucial role in learning and memory .
Result of Action
The result of the compound’s action is the inhibition of AChE, leading to an increase in the concentration of ACh . This can help alleviate the symptoms of AD, which is associated with a deficiency in ACh .
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide interacts with acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition . The compound acts as an inhibitor of AChE, thereby increasing the levels of acetylcholine in the brain, which can help alleviate the symptoms of AD .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on acetylcholine levels. By inhibiting AChE, this compound increases the availability of acetylcholine, which can enhance neuronal communication and potentially improve cognitive function .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to AChE and inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain .
Propriétés
IUPAC Name |
4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c23-20-19(21(29)24-15-17-7-3-1-4-8-17)16-25-22(26-20)28-13-11-27(12-14-28)18-9-5-2-6-10-18/h1-10,16H,11-15H2,(H,24,29)(H2,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAKSSFCUQAOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dimethylphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2752799.png)
![1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2752800.png)
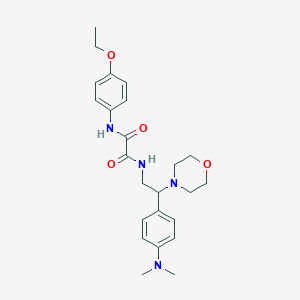
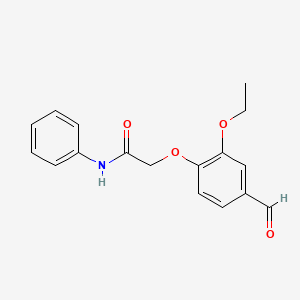

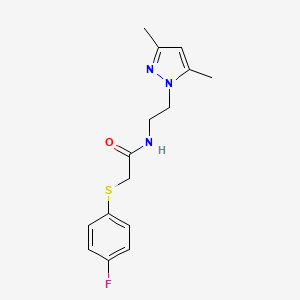

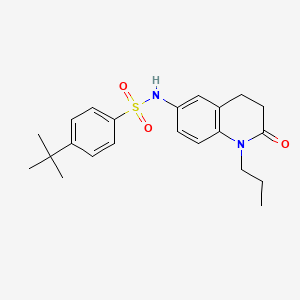
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2752810.png)
![5-methyl-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2752812.png)
